1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This particular compound is characterized by the presence of a methoxyphenoxy group and a benzodiazole moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodiazole Core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Butyl Chain: The butyl chain can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.
Introduction of the Methoxyphenoxy Group: This step involves the reaction of the intermediate with 4-methoxyphenol under basic conditions to form the desired ether linkage.
Final Functionalization: The final step involves the reduction of the intermediate to introduce the ethan-1-ol group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with enzymes and receptors, leading to the modulation of biological processes. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-ONE: Similar structure but with a ketone group instead of an alcohol.
1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PROPANE-1-OL: Similar structure but with a propane chain instead of an ethan chain.
Uniqueness: 1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy group and the benzodiazole moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[1-[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol |
InChI |
InChI=1S/C20H24N2O3/c1-15(23)20-21-18-7-3-4-8-19(18)22(20)13-5-6-14-25-17-11-9-16(24-2)10-12-17/h3-4,7-12,15,23H,5-6,13-14H2,1-2H3 |
InChI Key |
WSXUPXLCORQRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.